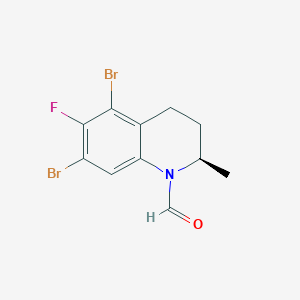

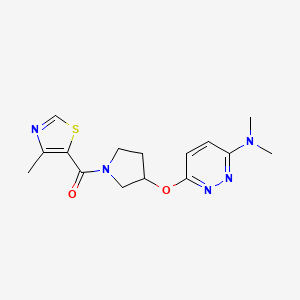

![molecular formula C18H18ClN3S B2854404 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole CAS No. 253440-41-4](/img/structure/B2854404.png)

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole” are not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Antiviral Activity

This compound has shown promise in the field of antiviral research. Derivatives of 1,3-benzothiazole have been studied for their inhibitory activity against various viruses. For instance, certain indole derivatives, which share a similar structural motif, have demonstrated effectiveness against influenza A and Coxsackie B4 virus . The presence of the 4-chlorobenzyl group could potentially enhance these antiviral properties, making it a candidate for further study in the development of new antiviral drugs.

Anticancer Research

The benzothiazole ring system is a common feature in many anticancer agents. The chlorobenzyl moiety, in particular, has been associated with cytotoxic activity against cancer cell lines. Research into indole derivatives, which are structurally related to benzothiazoles, has revealed potential in combating various cancer types . The piperazine ring of “2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole” may offer additional binding affinity to biological targets, suggesting its utility in designing novel anticancer therapies.

Antimicrobial Properties

Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity. The addition of a 4-chlorobenzyl group could enhance this property, making “2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole” a potential scaffold for developing new antimicrobial agents. Such compounds could be particularly useful in the fight against drug-resistant bacteria and fungi .

作用機序

Target of Action

The primary targets of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, gene expression, and cell cycle progression.

Mode of Action

It is believed to interact with its targets, leading to changes in the activity of the camp-dependent protein kinase . This interaction may alter the phosphorylation state of various proteins, affecting their function and potentially leading to changes in cellular processes.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. The cAMP-dependent protein kinase pathway is one of the most likely to be affected, given the compound’s targets . Changes in this pathway can have downstream effects on a variety of cellular processes, including metabolism and cell cycle progression.

Result of Action

The molecular and cellular effects of 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole’s action are largely dependent on its interaction with its targets and the subsequent changes in cellular processes. Given its targets, it is likely that the compound could have effects on processes such as metabolism and cell cycle progression .

特性

IUPAC Name |

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18-20-16-3-1-2-4-17(16)23-18/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDQCPMNVLEOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Phenoxyacetyl)amino]benzamide](/img/structure/B2854323.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)

![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)

![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)

![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)